5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid 5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1248499-31-1
VCID: VC3397192
InChI: InChI=1S/C9H13NO4/c1-9(2,3)13-5-6-4-7(8(11)12)10-14-6/h4H,5H2,1-3H3,(H,11,12)
SMILES: CC(C)(C)OCC1=CC(=NO1)C(=O)O
Molecular Formula: C9H13NO4
Molecular Weight: 199.2 g/mol

5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid

CAS No.: 1248499-31-1

Cat. No.: VC3397192

Molecular Formula: C9H13NO4

Molecular Weight: 199.2 g/mol

* For research use only. Not for human or veterinary use.

5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid - 1248499-31-1

Specification

CAS No. 1248499-31-1
Molecular Formula C9H13NO4
Molecular Weight 199.2 g/mol
IUPAC Name 5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazole-3-carboxylic acid
Standard InChI InChI=1S/C9H13NO4/c1-9(2,3)13-5-6-4-7(8(11)12)10-14-6/h4H,5H2,1-3H3,(H,11,12)
Standard InChI Key QFGJEOMHKLFVDN-UHFFFAOYSA-N
SMILES CC(C)(C)OCC1=CC(=NO1)C(=O)O
Canonical SMILES CC(C)(C)OCC1=CC(=NO1)C(=O)O

Introduction

Chemical Identity and Structural Properties

5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid is a heterocyclic organic compound featuring an oxazole ring, which is a five-membered ring containing oxygen, nitrogen, and three carbon atoms. The compound is further modified with a tert-butoxy methyl group at the 5-position and a carboxylic acid group at the 3-position. This unique structure makes it a valuable intermediate in organic synthesis and potentially useful in various biological applications.

Identification and Nomenclature

The compound can be identified through several naming conventions and identifiers:

PropertyValue
CAS Number1248499-31-1
IUPAC Name5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazole-3-carboxylic acid
Molecular FormulaC9H13NO4
Molecular Weight199.2 g/mol
Alternative NamesZINC42416764, AKOS010657314, MCULE-7728831778, NE21460
Catalog Reference2952DQ (AK Scientific)

The compound is part of the oxazole family, which is known for diverse pharmaceutical and chemical applications .

Synthesis Methods

The synthesis of 5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid typically follows established routes for constructing substituted oxazole derivatives.

Laboratory Synthesis

Laboratory synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butoxy methyl-substituted nitriles with suitable reagents to form the oxazole ring, followed by carboxylation to introduce the carboxylic acid group. The reaction pathway may include:

  • Preparation of precursors containing the tert-butoxy group

  • Cyclization reaction to form the oxazole ring

  • Introduction of the carboxylic acid functionality at the 3-position

Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Reaction Mechanisms

The formation of the oxazole ring typically involves condensation reactions between appropriate precursors. The mechanisms may involve nucleophilic attack, followed by ring closure and dehydration steps. The carboxylation step often employs organometallic reagents or oxidation of aldehyde intermediates.

Industrial Production Considerations

Industrial production of 5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid requires scalable and efficient synthetic routes.

Scalable Synthetic Routes

Industrial production may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve consistent product quality.

Comparative Analysis with Related Compounds

While specific comparative data for 5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid is limited, understanding its relationship to other oxazole derivatives provides context for its potential applications.

Structural Relatives

The oxazole core is found in numerous biologically active natural products and synthetic compounds. The specific substitution pattern in 5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid distinguishes it from other oxazole derivatives, potentially conferring unique properties and activities.

Activity Comparison

The following table compares general properties of different oxazole-containing compounds:

Compound ClassCommon Structural FeaturesTypical Biological Activities
5-substituted oxazole-3-carboxylic acidsCarboxylic acid at position 3, various substituents at position 5Enzyme inhibition, antimicrobial activity
Oxazole-containing natural productsOxazole ring incorporated into larger frameworksDiverse activities including antitumor, antibacterial, antifungal
Simple oxazole derivativesBasic oxazole ring with limited substitutionModerate biological activity, useful as synthetic intermediates
5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acidTert-butoxy methyl group at position 5, carboxylic acid at position 3Potential antimicrobial activity, valuable synthetic intermediate

Current Research Directions

Research involving 5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid and related oxazole derivatives continues to evolve across multiple disciplines.

Medicinal Chemistry

In medicinal chemistry, this compound and similar oxazole derivatives are being explored for:

  • Development of novel antimicrobial agents

  • Creation of enzyme inhibitors for various therapeutic targets

  • Building blocks for drug discovery programs

  • Structure-activity relationship studies to optimize biological activity

Synthetic Methodology

Research in synthetic methodology focuses on:

  • Developing more efficient routes to synthesize the compound

  • Exploring novel reactions involving the oxazole core

  • Utilizing the compound as a scaffold for constructing more complex molecules

  • Functionalization of the carboxylic acid group to create diverse derivatives

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